2-chloro-N-(2,4-difluorophenyl)benzamide
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Overview
Description
2-chloro-N-(2,4-difluorophenyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide core substituted with chlorine and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2,4-difluorophenyl)benzamide typically involves the reaction of 2,4-difluoroaniline with 2-chlorobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using a one-pot method. This method involves the direct reaction of 2-chlorobenzoyl chloride with 2,4-difluoroaniline in the presence of a suitable base and solvent. The reaction conditions are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(2,4-difluorophenyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the benzamide ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate (KMnO₄) or reducing agents like lithium aluminum hydride (LiAlH₄) are used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzamides, while hydrolysis can produce carboxylic acids and amines .
Scientific Research Applications
2-chloro-N-(2,4-difluorophenyl)benzamide has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound is investigated for its potential use in the development of advanced materials with unique properties.
Biological Studies: Researchers study its interactions with biological targets to understand its mechanism of action and potential as a drug candidate.
Mechanism of Action
The mechanism of action of 2-chloro-N-(2,4-difluorophenyl)benzamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-(2,4-difluorophenyl)-2-fluorobenzamide: This compound is similar in structure but has a fluorine atom instead of chlorine on the benzamide ring.
N-(2,4-difluorophenyl)-2,5-difluorobenzamide: Another similar compound with additional fluorine substitutions.
Uniqueness
2-chloro-N-(2,4-difluorophenyl)benzamide is unique due to the presence of both chlorine and fluorine atoms, which can influence its chemical reactivity and biological activity. The combination of these substituents can lead to distinct properties compared to other benzamide derivatives .
Properties
IUPAC Name |
2-chloro-N-(2,4-difluorophenyl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClF2NO/c14-10-4-2-1-3-9(10)13(18)17-12-6-5-8(15)7-11(12)16/h1-7H,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SABUQQWEQCUKKB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=C(C=C(C=C2)F)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClF2NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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